molecular formula C15H22FNO2S B4854308 N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide

N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4854308
M. Wt: 299.4 g/mol
InChI Key: MQVXMLOKFVZMIN-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclooctyl group attached to a methanesulfonamide moiety, with a fluorophenyl group at the para position

Properties

IUPAC Name

N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c16-14-10-8-13(9-11-14)12-20(18,19)17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVXMLOKFVZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of cyclooctylamine with 4-fluorobenzyl chloride in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

Chemistry: N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in the synthesis of pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and modifications of the sulfonamide structure can lead to compounds with enhanced activity and selectivity.

Industry: The compound may find applications in the development of new materials with specific properties, such as flexibility or self-assembly capabilities. Its unique structural features make it a candidate for use in advanced material science research.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the cyclooctyl group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

  • N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide
  • N-cyclopentyl-1-(4-fluorophenyl)methanesulfonamide
  • N-(4-fluorophenyl)methanesulfonamide

Uniqueness: N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the cyclooctyl group, which imparts distinct physicochemical properties compared to its cyclohexyl and cyclopentyl analogs. The larger ring size of the cyclooctyl group can influence the compound’s flexibility, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide

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